2,8,9-Trioxabicyclo[4.2.1]non-4-EN-3-one 2,8,9-Trioxabicyclo[4.2.1]non-4-EN-3-one
Brand Name: Vulcanchem
CAS No.: 71021-22-2
VCID: VC20607953
InChI: InChI=1S/C6H6O4/c7-5-2-1-4-3-8-6(9-4)10-5/h1-2,4,6H,3H2
SMILES:
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol

2,8,9-Trioxabicyclo[4.2.1]non-4-EN-3-one

CAS No.: 71021-22-2

Cat. No.: VC20607953

Molecular Formula: C6H6O4

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

2,8,9-Trioxabicyclo[4.2.1]non-4-EN-3-one - 71021-22-2

Specification

CAS No. 71021-22-2
Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
IUPAC Name 2,8,9-trioxabicyclo[4.2.1]non-4-en-3-one
Standard InChI InChI=1S/C6H6O4/c7-5-2-1-4-3-8-6(9-4)10-5/h1-2,4,6H,3H2
Standard InChI Key CNCORSFTRQBDJQ-UHFFFAOYSA-N
Canonical SMILES C1C2C=CC(=O)OC(O1)O2

Introduction

Structural and Nomenclature Analysis

IUPAC Nomenclature and Bridge System

The compound’s systematic name, 2,8,9-trioxabicyclo[4.2.1]non-4-en-3-one, adheres to IUPAC rules for fused bicyclic systems . The prefix bicyclo[4.2.1] denotes a bridged structure with three bridge segments: a four-carbon bridge, a two-carbon bridge, and a one-carbon bridge. The numbering prioritizes the longest bridge (four carbons) and assigns oxygen atoms to positions 2, 8, and 9, while the ketone occupies position 3. The double bond at position 4 introduces strain, influencing reactivity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC6H6O4\text{C}_6\text{H}_6\text{O}_4
Molecular Weight142.11 g/mol
CAS Registry Number71021-22-2
SMILESC1C2C=CC(=O)OC(O1)O2
InChIKeyCNCORSFTRQBDJQ-UHFFFAOYSA-N

Spectral and Stereochemical Features

While experimental spectral data (e.g., NMR, IR) for this compound are absent, its canonical SMILES and InChIKey suggest a rigid bicyclic framework with limited conformational flexibility . The presence of an α,β-unsaturated ketone (C=O\text{C=O}) adjacent to the double bond may lead to characteristic UV-Vis absorption near 220–280 nm, typical of conjugated enones. Stereoelectronic effects from the oxygen-rich environment could further modulate its electronic properties.

Synthetic Pathways and Challenges

Hypothesized Routes Based on Analogous Systems

Direct synthesis methods for 2,8,9-trioxabicyclo[4.2.1]non-4-en-3-one remain undocumented, but related bicyclic oxygen heterocycles often employ cyclization or condensation strategies. For example, Stille cross-coupling and Kishi-Hiyama-Nozaki reactions—used in nitiane skeleton construction —might facilitate bridge formation. A plausible route involves:

  • Oxidative cyclization of a diol precursor with a ketone moiety.

  • Acid-catalyzed dehydration to introduce the double bond.

Table 2: Comparative Synthesis of Bicyclic Oxygen Heterocycles

CompoundMethodKey ReactionYield
Nitiol derivatives Grubbs metathesisRing-closing metathesis45%
Silasesquioxanes Hydrolysis-condensationSol-gel process60%
Hypothesized routeOxidative cyclizationAcid catalysisN/A

Challenges in Stereo- and Regiocontrol

The compound’s strained bicyclic system complicates regioselective functionalization. For instance, fluoride-mediated desilylation—effective in carbanion generation for carbon-carbon bond formation —might destabilize the oxygen bridges. Additionally, the ketone’s proximity to the double bond risks unwanted side reactions, such as Michael additions or epoxidations.

Future Research Directions

Targeted Synthesis and Functionalization

Developing enantioselective routes using organocatalysts or transition-metal complexes could yield optically pure variants for biological testing. For example, asymmetric epoxidation of the double bond might introduce chirality, enhancing pharmacological specificity.

Computational Modeling and Drug Design

Density functional theory (DFT) calculations could predict the compound’s reactivity and binding affinity. Molecular docking studies against targets like COX-2 or HIV protease may identify lead candidates for optimization.

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